Basic Blue 3

Description

The exact mass of the compound C.I. This compound is 359.1764402 g/mol and the complexity rating of the compound is 533. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['409100', '367084']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

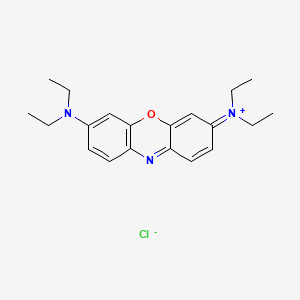

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGIPVDZKDLIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47367-75-9 (Parent) | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873926 | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33203-82-6, 55840-82-9, 6703-67-9 | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33203-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Blue 3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82L80329Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Blue 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Basic Blue 3 (C.I. 51004), an oxazine-class cationic dye. The information is compiled for a technical audience, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

General and Physicochemical Properties

This compound is a synthetic, water-soluble dye that appears as a bronze or blue powder.[1][2][3][4][5][6] It is primarily utilized in the textile industry for dyeing acrylic fibers and has applications as a biological stain.[3][4][7][8]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Appearance | Bronze, Blue, or Greenish-Light Blue Powder | [1][2][4] |

| Molecular Formula | C₂₀H₂₆ClN₃O | [1][7][9][10][11] |

| Molecular Weight | 359.89 g/mol | [1][2][9][11] |

| Melting Point | 205 °C (decomposes) | [2][4][5][11] |

| Solubility in Water | 40 g/L (at 20 °C) | [1][2][5][6] |

| Solubility in Ethanol | Soluble | [2] |

| Solution Appearance | Greenish-blue | [1][2][3] |

| Chemical Class | Oxazine Dye | [1][4] |

Spectroscopic Data

Spectroscopic properties are critical for the identification and quantification of this compound.

| Spectroscopic Property | Value | Citations |

| λmax (UV-Vis) | 654 nm | [7][10][12] |

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound.

| Identifier | Value | Citations |

| IUPAC Name | [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium chloride | [9] |

| CAS Number | 33203-82-6, 4444-00-3 | [1][2][9][10] |

| C.I. Number | 51004 | [1][11] |

| SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=--INVALID-LINK--CC)C=C3O2.[Cl-] | [9] |

| InChI | InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | [9] |

Reactivity and Stability

-

pH Stability : this compound is stable in dye baths with a pH ranging from 2.5 to 8.[3][4]

-

Reaction with Acid : In concentrated sulfuric acid, the dye exhibits a wine color, which turns to a red-light blue upon dilution.[1][2][5][6]

-

Reaction with Base : The addition of sodium hydroxide (B78521) to an aqueous solution of this compound causes a blue-black precipitation.[1][2][3][4][5]

-

Reaction with Metal Ions : The color shade can be affected by the presence of metal ions. Copper ions cause a significant shift to a greener color, while iron ions result in a darkening of the shade.[1][2][5]

-

Thermal Stability : The compound is stable at room temperature but decomposes at its melting point of 205 °C.[2][5]

-

Reactivity Hazards : It is considered a stable product, and hazardous polymerization is not expected to occur.[13] However, reactions with strong oxidizing agents should be avoided.[13] Combustion may produce toxic substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[13]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound as cited in the literature.

Synthesis of this compound

The industrial synthesis of this compound involves a two-step process.[1][6]

Methodology:

-

Nitrosation: 3-(Diethylamino)phenol or N,N-diethyl-3-methoxybenzenamine undergoes nitrosation.

-

Condensation: The resulting product is then condensed with 3-(Diethylamino)phenol hydrochloride to yield this compound.[1][6]

Caption: A diagram illustrating the two-step synthesis of this compound.

Adsorption via Molecularly Imprinted Polymer (MIP)

A highly selective method for the removal of this compound from aqueous solutions involves the use of a molecularly imprinted polymer (MIP).[14][15]

Methodology:

-

Pre-Polymerization Complex Formation: The template (this compound, BB-3) and a functional monomer (methacrylic acid, MAA) are dissolved in a porogenic solvent (methanol) and allowed to self-assemble.[14]

-

Polymerization: A cross-linker (ethylene glycol dimethacrylate, EGDMA) and an initiator (2,2′-azobisisobutyronitrile, AIBN) are added. The mixture is purged with nitrogen and polymerized in a water bath at 65 °C for 14 hours.[14]

-

Template Removal: The resulting bulk polymer is ground into a powder. The template (BB-3) is removed by washing with a methanol/acetic acid mixture, followed by pure methanol, creating specific recognition sites.[14]

-

Adsorption Studies: A known mass of the MIP is added to a solution containing BB-3. The mixture is agitated for a specified contact time (e.g., 25 minutes).[14]

-

Analysis: The amount of BB-3 adsorbed is determined by measuring the change in concentration in the solution using UV-Vis spectrophotometry.[14]

Caption: Workflow for MIP synthesis and its use in this compound adsorption.

Spectrophotometric Analysis

The concentration of this compound in aqueous solutions is commonly determined using UV-Visible spectrophotometry.[12][16]

Methodology:

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used for analysis.[12]

-

Standard Curve Preparation: A series of standard solutions of this compound with known concentrations (e.g., 20 to 200 ppm) are prepared.[12]

-

Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is 654 nm for this compound.[12]

-

Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration.

-

Sample Analysis: The absorbance of the unknown sample is measured at 654 nm, and its concentration is determined by interpolation from the calibration curve. For samples from adsorption studies, centrifugation (e.g., at 5000 rpm for 3 minutes) is performed to separate the adsorbent before measuring the supernatant's absorbance.[16]

Potential Applications in Research

While primarily an industrial dye, the properties of this compound lend it to specific research applications:

-

Biological Stain: Its cationic nature allows it to bind to negatively charged cellular components, making it useful as a stain in histology and cytology.[17]

-

Environmental Science: Due to its use in textiles, this compound is studied as a model pollutant. Research focuses on developing effective methods for its removal from wastewater, such as adsorption on low-cost materials, molecularly imprinted polymers, and electrochemical degradation.[2][14][16][18]

Signaling Pathways

Currently, there is no information available in the reviewed literature describing the interaction of this compound with specific cellular signaling pathways. Its primary documented biological interaction is as a general stain.

Safety and Handling

-

Hazards: this compound is classified as toxic if swallowed and can cause serious eye damage.[9] It is also considered toxic to aquatic organisms.[13]

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and dust respirators.[13] Avoid generating dust and ensure good ventilation.[13] Store at room temperature away from oxidizing agents.[5][13]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 33203-82-6 [chemicalbook.com]

- 3. This compound - Cationic blue 3 - Disperse cationic turquoise blue SD-GB from Emperor Chem [emperordye.com]

- 4. This compound Dyes Manufacturers & Suppliers in Mumbai, India [colorantsgroup.com]

- 5. This compound CAS#: 33203-82-6 [m.chemicalbook.com]

- 6. basicdye.com [basicdye.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. C.I. This compound | C20H26ClN3O | CID 118408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Adsorption of Basic Yellow 28 and this compound Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 18. Comparison of the Removal of Synthetic Wastewater Samples Containing this compound Dye Using Electrochemical and Adsorption Methods [mdpi.com]

An In-depth Technical Guide to Basic Blue 3: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the cationic dye Basic Blue 3 (C.I. 51004), intended for researchers, scientists, and professionals in drug development and related fields. This document details its molecular structure, chemical formula, and physicochemical properties, and outlines a representative synthesis protocol based on established chemical principles.

Molecular Structure and Identification

This compound is a synthetic organic compound belonging to the oxazine (B8389632) class of dyes. Its core structure is a phenoxazin-5-ium cation, which is responsible for its intense blue color. The molecule possesses two diethylamino groups, which act as auxochromes, enhancing the chromophoric properties of the phenoxazine (B87303) ring. The positive charge of the cation is balanced by a chloride anion.

The definitive identification of this compound is established through its molecular formula, IUPAC name, and various chemical identifiers.

Molecular Formula: C₂₀H₂₆ClN₃O[1][2][3][4]

IUPAC Name: [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride[1]

SMILES (Simplified Molecular Input Line Entry System): CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=--INVALID-LINK--CC)C=C3O2.[Cl-][1]

InChI Key (International Chemical Identifier Key): IURGIPVDZKDLIX-UHFFFAOYSA-M[1]

The molecular structure of this compound is characterized by a planar tricyclic system, which contributes to its strong absorption of light in the visible spectrum. The diethylamino groups are situated at positions 3 and 7 of the phenoxazine core.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a bronze-colored powder.[2][5] It exhibits solubility in water and ethanol, yielding a greenish-blue solution.[5][6] The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Weight | 359.89 g/mol | [2][4][5][6] |

| Melting Point | 205 °C (with decomposition) | [4][6] |

| Water Solubility | 40 g/L at 20 °C | [2][5] |

| Absorption Maximum (λmax) | 654 nm (in water) | [4] |

| Appearance | Bronze-colored powder | [2][5] |

| Colour Index Number | 51004 | [2][7] |

| CAS Registry Number | 33203-82-6 (primary) | [1][4][6] |

Experimental Protocols

Representative Synthesis of this compound

Principle: The synthesis involves the nitrosation of a substituted aniline, followed by the condensation of the resulting nitroso compound with a substituted aminophenol in an acidic medium.

Reactants:

-

3-(Diethylamino)phenol

-

N,N-diethyl-3-methoxybenzenamine (as an alternative starting material for nitrosation)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

General Procedure:

-

Nitrosation: N,N-diethyl-3-methoxybenzenamine is reacted with sodium nitrite in an acidic aqueous solution (e.g., hydrochloric acid) at a low temperature (typically 0-5 °C) to form the corresponding nitroso derivative.

-

Condensation: The resulting nitroso compound is then condensed with 3-(Diethylamino)phenol in the presence of a strong acid, such as hydrochloric acid. This reaction leads to the formation of the phenoxazine ring structure of this compound.

-

Isolation and Purification: The dye is precipitated from the reaction mixture, for example, by the addition of a salt. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent to obtain the final product.

It is important to note that this is a generalized procedure, and specific reaction conditions, such as reaction times, temperatures, and purification methods, would need to be optimized for yield and purity.

Analytical Methods

The analysis and quantification of this compound in various matrices are typically performed using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.

HPLC Analysis:

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a cationic dye like this compound, reversed-phase HPLC is often employed.

-

Stationary Phase: A C18 column is a common choice for the separation of organic dyes.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic analyte.

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at the absorption maximum of this compound (654 nm) is used for detection and quantification.

Biological Activity and Signaling Pathways

As a synthetic dye, this compound is not known to be involved in specific biological signaling pathways in the manner of endogenous signaling molecules or therapeutic drugs. Its biological effects are primarily related to its physicochemical properties and potential toxicity. It is used as a biological stain due to its ability to bind to cellular components. The primary interest in its biological activity from a research and drug development perspective lies in its toxicology and environmental impact.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General Synthesis Workflow for this compound

Applications based on Chemical Properties

This diagram illustrates the relationship between the chemical properties of this compound and its primary applications.

Caption: Applications of this compound based on Chemical Properties

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US11078169B2 - Method for preparing 3,7-bis(dimethylamino)phenothiazin-5-ylium iodide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide - Google Patents [patents.google.com]

In-depth Technical Guide: C.I. 51004 (Basic Blue 3) Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for C.I. 51004, also known as Basic Blue 3. The information is intended for laboratory personnel and professionals in the field of drug development who may handle this substance.

Chemical and Physical Properties

C.I. 51004 is a cationic dye belonging to the oxazine (B8389632) class. It appears as a bronze-colored powder and is soluble in water and ethanol, producing a greenish-blue solution.[1][2][3]

| Property | Value | Source |

| C.I. Name | This compound | [3][4][5] |

| C.I. Number | 51004 | [1][2][3][4][5] |

| CAS Number | 33203-82-6 | [6][7] |

| Molecular Formula | C₂₀H₂₆ClN₃O | [1][2][3][4][6] |

| Molecular Weight | 359.89 g/mol | [1][2][3][4][6] |

| Appearance | Bronze powder | [1][3] |

| Melting Point | 205 °C (decomposes) | [1][2] |

| Solubility | Soluble in water (40 g/L at 20 °C) and ethanol | [1][3] |

| λmax | 654 nm | [1][2] |

Toxicological Data

Comprehensive toxicological data for C.I. 51004 is limited. Most safety data sheets indicate that the toxicological properties have not been thoroughly investigated.[6] However, based on available information, the substance is classified with the following hazards.

| Hazard Class | GHS Classification | Notes | Source |

| Acute Oral Toxicity | Toxic if swallowed (H301) / Harmful if swallowed (H302) | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] | [7] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | Can cause irritation, inflammation, and in severe cases, irreversible eye damage.[6][7][8] | [7] |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life (H400) / Very toxic to aquatic life with long lasting effects (H410) | [7] |

Note: LD50/LC50 data for C.I. 51004 are not available in the reviewed literature.[6]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling C.I. 51004 is outlined below.

Caption: Workflow for Safe Handling of C.I. 51004.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Facilities should be equipped with an eyewash station and a safety shower.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6][8]

General Hygiene and Handling Practices

-

Avoid all personal contact, including inhalation of dust.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Minimize dust generation and accumulation.[6]

Storage

-

Store in a cool, dry, well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store in original, tightly sealed containers.[8]

Emergency Procedures

In the event of exposure or a spill, follow these procedures.

Caption: Emergency Response Flowchart for C.I. 51004 Exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[6]

Spill Response

-

Minor Spills: Clean up spills immediately. Avoid generating dust. Use dry cleanup procedures (sweep or vacuum) and place the material in a sealed container for disposal.[8]

-

Major Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain and collect the material for disposal.[8]

Experimental Protocols for Safety Assessment

While specific experimental data for C.I. 51004 is scarce, the following are generalized protocols for key toxicological assays relevant to this class of compounds.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses the viability of cells after exposure to a test substance.

-

Cell Culture: Plate Normal Human Keratinocytes (NHK) in 96-well plates and incubate for 24 hours.[9]

-

Exposure: Treat cells with a range of concentrations of C.I. 51004 for a specified period.[9]

-

Neutral Red Staining: Add Neutral Red (a vital dye) to the cells. Viable cells will take up the dye into their lysosomes.[9]

-

Dye Extraction and Quantification: After incubation, extract the dye from the cells and measure the absorbance using a spectrophotometer.[9]

-

Data Analysis: Calculate the concentration that inhibits cell viability by 50% (IC50).[9]

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the mutagenic potential of a substance.[10]

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[11]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.[10][11]

-

Exposure: Add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer to molten top agar (B569324).

-

Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[11]

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the control indicates mutagenicity.[11]

Acute Eye Irritation/Corrosion Test (In Vivo)

This protocol is based on the OECD Test Guideline 405.[12]

-

Animal Model: Use healthy, young adult albino rabbits.[12][13]

-

Application: Instill a single dose of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12][13]

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[12][13]

-

Scoring: Score ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system (e.g., Draize scale).[13]

-

Classification: Classify the substance based on the severity and reversibility of the observed eye irritation.[14]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This is an in vitro alternative to animal testing for skin irritation, following OECD Test Guideline 439.

-

Tissue Model: Use a commercially available Reconstructed Human Epidermis (RhE) model.

-

Application: Apply the test substance topically to the surface of the RhE tissue.

-

Incubation: Incubate for a defined period.

-

Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT assay). A reduction in tissue viability below a certain threshold indicates skin irritation potential.

Signaling Pathways and Mechanism of Toxicity

There is currently no publicly available information detailing the specific signaling pathways or molecular mechanisms of toxicity for C.I. 51004 (this compound). Further research is required to elucidate these aspects.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the full Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS and follow all institutional and regulatory safety guidelines when handling any chemical.

References

- 1. This compound | 33203-82-6 [chemicalbook.com]

- 2. 基本蓝3 Dye content 25 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. basicdye.com [basicdye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. cncolorchem.com [cncolorchem.com]

- 7. C.I. This compound | C20H26ClN3O | CID 118408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to Basic Blue 3: Synonyms, Alternative Names, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Basic Blue 3, a cationic oxazine (B8389632) dye. It details its various identifiers, physicochemical properties, and current applications, with a focus on its utility in research settings. While historically used in the textile industry, this guide explores its potential, though less documented, roles in biological and cellular analysis.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in commercial and research contexts. Accurate identification is crucial for sourcing and for the reproducibility of experimental results. There are inconsistencies in the reported CAS numbers across different suppliers, with 33203-82-6 and 4444-00-3 being the most frequently cited.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value(s) |

| Common Name | This compound |

| IUPAC Name | [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride[1] |

| C.I. Name | C.I. This compound[1][2] |

| C.I. Number | 51004[2][3][4][5][6] |

| CAS Numbers | 33203-82-6[1][5][7][8][9][10], 4444-00-3[2][3][4][11][12], 6703-67-9[1], 55840-82-9[1][6] |

| Molecular Formula | C₂₀H₂₆ClN₃O[1][2][5][7][8] |

| Synonyms & Trade Names | BB 3 dye, Cationic Blue 3, Catonic Blue GB, Catonic Blue L-GB, Catonic Blue SD-GB, Catonic Blue X-GB, Disperse Cationic Turquoise Blue SD-GB, LOWACRYL BLUE 3[1][3][4][12], 3,7-Bis(diethylamino)phenoxazin-5-ium chloride[1] |

Physicochemical Properties

This compound is a water-soluble, cationic dye belonging to the oxazine class.[2][12] Its positive charge allows it to interact with negatively charged molecules and structures.[5]

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 359.89 g/mol [2][4][7] |

| Appearance | Bronze or blue powder[2][12][13][14] |

| Melting Point | 205 °C (decomposes)[7][10] |

| Maximum Absorbance (λmax) | 654 nm[5][8][9] |

| Extinction Coefficient (ε) | ≥45000 at 651-657 nm (in water at 0.01 g/L)[5] |

| Solubility in Water (at 20°C) | 40 g/L[2][10][11] |

Applications in Research

While extensively used for dyeing acrylics, wool, and leather, the application of this compound in modern biological research is not well-documented in peer-reviewed literature.[4][7][14] Its primary research application is as a histological and cytological stain, leveraging its cationic nature to bind to basophilic (negatively charged) cellular components such as nucleic acids in the nucleus and ribosomes in the cytoplasm.[7]

Mechanism of Action in Staining

As a cationic dye, this compound's staining mechanism is based on electrostatic interactions. In a typical biological sample, cellular structures like the nucleus (rich in DNA) and rough endoplasmic reticulum (rich in RNA) are negatively charged due to their high content of phosphate (B84403) groups. The positively charged this compound molecule is attracted to and binds with these anionic sites, resulting in selective staining.

Figure 1. Staining mechanism of this compound.

Experimental Protocols

Generalized Protocol for Histological Staining of Paraffin-Embedded Tissue

This protocol is adapted from procedures for similar basic dyes and would require optimization for this compound.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% Ethanol: 2 minutes.

-

Transfer to 70% Ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% - 1% (w/v) solution of this compound in distilled water. Filter the solution before use.

-

Immerse slides in the this compound solution for 3-10 minutes. Incubation time will need to be optimized.

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

To remove non-specific background staining, briefly dip the slides in 0.5% acetic acid.

-

Immediately rinse thoroughly in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols (70%, 95%, 100% ethanol).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Result: Nuclei and other basophilic structures should be stained blue.

References

- 1. C.I. This compound | C20H26ClN3O | CID 118408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 4. sdinternational.com [sdinternational.com]

- 5. This compound Dye content 25 33203-82-6 [sigmaaldrich.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. calpaclab.com [calpaclab.com]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

- 11. basicdye.com [basicdye.com]

- 12. This compound Dyes Manufacturers & Suppliers in Mumbai, India [colorantsgroup.com]

- 13. cncolorchem.com [cncolorchem.com]

- 14. This compound - Cationic blue 3 - Disperse cationic turquoise blue SD-GB from Emperor Chem [emperordye.com]

Spectrophotometric analysis of Basic Blue 3 absorbance spectrum.

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Basic Blue 3 (C.I. 51004), a cationic dye. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectrophotometry for quantitative analysis. This document outlines the core principles, experimental protocols, and data analysis required for the accurate determination of this compound concentration in aqueous solutions.

Core Principles and Physicochemical Data

Spectrophotometry is an analytical method based on measuring the amount of light absorbed by a chemical substance.[1] The absorbance of a sample is directly proportional to the concentration of the absorbing species, a relationship mathematically expressed by the Beer-Lambert Law.[2][3][4] Key to this analysis is determining the wavelength of maximum absorbance (λmax), as measurements at this wavelength provide the highest sensitivity and adherence to Beer's Law.[1]

This compound exhibits a distinct absorbance spectrum in the visible range, with its λmax consistently reported at approximately 654 nm.[5][6][7][8] This characteristic peak allows for its quantification even in the presence of other substances that do not absorb at this wavelength.

Table 1: Physicochemical and Spectrophotometric Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆ClN₃O | [7][9] |

| Molecular Weight | 359.9 g/mol | [6][7][9] |

| CAS Number | 33203-82-6 | [7][9] |

| Maximum Absorbance (λmax) | 654 nm (in water) | [5][6][10] |

| Molar Absorptivity (ε) | ≥45,000 L·mol⁻¹·cm⁻¹ (at 651-657 nm) |

Experimental Protocol: Determination of this compound Concentration

This section details the methodology for creating a calibration curve and determining the concentration of an unknown sample containing this compound.

2.1 Materials and Equipment

-

Chemicals:

-

Equipment:

2.2 Procedure

Step 1: Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of deionized water in a volumetric flask to create a concentrated stock solution (e.g., 100-200 ppm).[5] Ensure complete dissolution by swirling or using a magnetic stirrer.

Step 2: Preparation of Standard Solutions

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.[2][3]

-

The dilution equation M₁V₁ = M₂V₂ can be used, where M₁ and V₁ are the molarity and volume of the stock solution, and M₂ and V₂ are the molarity and volume of the diluted solution.[12]

-

A typical concentration range for creating a calibration curve might be 5 to 50 mg/L.[8][10]

Step 3: Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the λmax of this compound, which is 654 nm.[5][10]

-

Calibrate the instrument by filling a cuvette with the solvent (deionized water) and measuring the "blank" absorbance. This sets the baseline absorbance to zero.[12]

-

Measure the absorbance of each standard solution, starting from the least concentrated and moving to the most concentrated. Rinse the cuvette with the next solution to be measured to prevent cross-contamination.

-

Finally, measure the absorbance of the unknown sample solution.

Data Analysis and Interpretation

The relationship between absorbance and concentration is defined by the Beer-Lambert Law.

The Beer-Lambert Law is expressed as: A = εbc

Where:

-

A is the absorbance (unitless).[3]

-

ε (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (in L·mol⁻¹·cm⁻¹).[3]

-

b is the path length of the cuvette (typically 1 cm).[11]

-

c is the concentration of the substance (in mol·L⁻¹).[3]

Since ε and b are constants, the absorbance is directly proportional to the concentration.[2]

-

Plot a graph of absorbance (y-axis) versus the known concentrations of the standard solutions (x-axis).

-

The resulting plot should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert Law.[2]

-

Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b), where 'm' is the slope and 'b' is the y-intercept. The y-intercept should be close to zero.

-

The coefficient of determination (R²) should be close to 1 (e.g., >0.99) to indicate a strong linear relationship.

-

Use the measured absorbance of the unknown sample as the 'y' value in the linear equation.

-

Solve for 'x' to determine the concentration of this compound in the unknown sample.

References

- 1. Spectrophotometry: Absorbance Spectrum [chm.davidson.edu]

- 2. secure.expertsmind.com [secure.expertsmind.com]

- 3. neulog.com [neulog.com]

- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. mdpi.com [mdpi.com]

- 9. C.I. This compound | C20H26ClN3O | CID 118408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adsorption of Basic Yellow 28 and this compound Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Basic Blue 3 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Basic Blue 3 (C.I. 51004), an oxazine (B8389632) cationic dye. A comprehensive understanding of its solubility in various laboratory solvents is crucial for its application in research, diagnostics, and potentially in formulation development. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for determining solubility, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound is a synthetic dye characterized by its brilliant greenish-blue hue.[1][2] It is commonly used in the textile industry for dyeing acrylic fabrics and has applications in biological staining.[1] Chemically, it is an oxazine dye, and its cationic nature dictates its interaction with solvents and substrates.[1] The solubility of this compound is a critical parameter for ensuring consistent and effective application in various scientific and industrial processes.

Solubility Data of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute (this compound) and the solvent, as well as on temperature. The following table summarizes the available solubility data for this compound in common laboratory solvents. It is important to note that while quantitative data for water is available, information for many organic solvents is primarily qualitative.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 40 g/L | 20 | Forms a greenish-blue solution. Solubility is reported to be minimally affected by temperature.[1][2][3] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Exhibits a greenish-blue hue.[1] |

| Ethylene Glycol Monoethyl Ether (EGME) | C₄H₁₀O₂ | Soluble | Not Specified | |

| Methanol | CH₃OH | Data not available | - | - |

| Acetone | C₃H₆O | Data not available | - | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | - | - |

Note: The lack of specific quantitative solubility data for several common organic solvents highlights a gap in the publicly available literature. The experimental protocol provided in the subsequent section can be employed to determine these values.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data for this compound in various solvents, a standardized experimental protocol is essential. The following method is based on the saturation shake-flask method, a widely accepted technique for solubility determination.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane) of appropriate purity

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Calibration Curve Generation:

-

Measure the absorbance (using a spectrophotometer at the λmax of this compound, which is approximately 654 nm in water) or the peak area (using HPLC) of each standard solution.[1]

-

Plot a graph of absorbance/peak area versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials/flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the samples from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Using the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

The solubility is expressed in g/L or mg/mL.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has consolidated the available solubility information for this compound and provided a detailed, actionable protocol for its experimental determination. For researchers and professionals in drug development and other scientific fields, accurate solubility data is fundamental for the reliable design of experiments, formulation of products, and interpretation of results. The provided workflow and background information serve as a valuable resource for laboratories seeking to work with this versatile dye.

References

A Technical Guide to the Historical Applications of Oxazine Dyes in Scientific Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and ongoing applications of oxazine (B8389632) dyes in scientific staining. These heterocyclic compounds, characterized by the presence of an oxazine ring, have played a pivotal role in the visualization of cellular components, contributing significantly to advancements in histology, cytology, and neurobiology. This document provides a detailed overview of key oxazine dyes, their chemical properties, historical context, and comprehensive experimental protocols for their use.

Introduction to Oxazine Dyes

Oxazine dyes are a class of cationic dyes that have been utilized in biological staining since the late 19th and early 20th centuries. Their ability to bind to acidic components of cells, such as nucleic acids and certain cytoplasmic granules, has made them invaluable tools for researchers. The staining mechanism of these dyes is primarily based on electrostatic interactions between the positively charged dye molecules and negatively charged tissue components. Some oxazine dyes also form coordination complexes with metal mordants, which enhances their binding specificity and stability.

This guide will focus on four historically significant oxazine dyes:

-

Nile Blue: Known for its differential staining of lipids.

-

Cresyl Violet: Widely used for staining neurons and their Nissl substance.

-

Celestine Blue: A reliable nuclear stain, often used as a substitute for hematoxylin (B73222).

-

Gallocyanin: Forms a lake with a metal mordant to stain nucleic acids.

Physicochemical Properties of Key Oxazine Dyes

The effectiveness of a stain is largely determined by its chemical and spectral properties. The following table summarizes key quantitative data for the selected oxazine dyes, allowing for easy comparison.

| Dye | C.I. Number | Absorption Max (λmax) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| Nile Blue A | 51180 | 633-645 nm[1] | ~673 nm | 76,800 M⁻¹cm⁻¹ | 0.27[2] |

| Cresyl Violet | 51010 | ~598 nm | ~621 nm[3] | 83,000 M⁻¹cm⁻¹[4] | 0.54[4] |

| Celestine Blue B | 51050 | 642-652 nm[5][6] | ~590 nm[5] | ≥29,000 M⁻¹cm⁻¹[7] | Not readily available |

| Gallocyanin | 51030 | 601-636 nm[8] | ~490 nm[3] | Not readily available | Not readily available |

Historical Context and Core Applications

The development and application of oxazine dyes are intertwined with the history of modern histology and pathology.

Nile Blue was first introduced in the late 19th century and gained prominence for its ability to differentiate between neutral lipids and fatty acids. This differential staining, where neutral lipids appear red (due to the oxazone form of the dye, Nile Red) and acidic lipids and nuclei stain blue, was a significant advancement in cytochemistry.

Cresyl Violet became a cornerstone of neuroanatomical studies. Its strong affinity for the Nissl substance (the rough endoplasmic reticulum in neurons) allows for the clear visualization of neuronal cell bodies, making it an essential tool for studying neuronal morphology and pathology.

Celestine Blue and Gallocyanin emerged as reliable nuclear stains. Their use with metal mordants, typically iron or chromium, forms a stable dye-metal complex that binds strongly to the phosphate (B84403) backbone of nucleic acids. This property makes them excellent substitutes for hematoxylin in routine histological staining and for quantitative studies of DNA and RNA.

Experimental Protocols

The following sections provide detailed methodologies for the application of these historical oxazine dyes in scientific staining.

Nile Blue Staining for Lipids

This protocol is adapted from Lillie's method for the demonstration of lipids.

Reagents:

-

Nile Blue A (Sulfate) solution: 1% aqueous

-

Acetic Acid, 1%

-

Glycerin jelly or other aqueous mounting medium

Procedure:

-

Bring frozen sections to distilled water.

-

Stain in 1% Nile Blue A solution for 20 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid for 1-3 minutes, monitoring microscopically until the desired differentiation is achieved.

-

Wash thoroughly in running tap water for 5-10 minutes.

-

Mount in glycerin jelly.

Expected Results:

-

Acidic lipids (e.g., fatty acids): Blue

-

Neutral lipids (e.g., triglycerides): Red to pink

-

Nuclei: Blue

Cresyl Violet (Nissl) Staining for Neurons

This protocol is suitable for paraffin-embedded sections of nervous tissue.

Reagents:

-

Cresyl Violet Acetate solution: 0.1% in distilled water with 0.25% glacial acetic acid

-

Ethanol solutions (100%, 95%, 70%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain in the Cresyl Violet solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 95% ethanol. This step is critical and should be monitored under a microscope to achieve the desired staining intensity, where the Nissl substance is sharply stained against a paler background.

-

Dehydrate through 100% ethanol.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

-

Nissl substance: Dark purple to violet

-

Nuclei: Lighter purple/violet

-

Background: Clear to very light purple

Celestine Blue Staining for Nuclei

This protocol utilizes an iron mordant to form a stable dye-lake for nuclear staining.

Reagents:

-

Iron Mordant Solution: 5% aqueous solution of ferric ammonium (B1175870) sulfate (B86663).

-

Celestine Blue Staining Solution: Dissolve 0.5 g of Celestine Blue B in 100 mL of the 5% ferric ammonium sulfate solution by boiling for 3-5 minutes. Cool, filter, and add 14 mL of glycerin. This solution is stable for several months.

-

Counterstain (e.g., Eosin Y)

-

Ethanol solutions (100%, 95%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain in the Celestine Blue solution for 5-10 minutes.

-

Wash in running tap water for 5 minutes.

-

Counterstain with Eosin Y (if desired).

-

Dehydrate through graded alcohols.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Strong blue to dark blue

-

Cytoplasm (with Eosin counterstain): Pink to red

Gallocyanin-Chrome Alum Staining for Nucleic Acids

This method, developed by Einarson, is highly specific for nucleic acids.[9]

Reagents:

-

Chrome Alum Solution: 5% aqueous solution of chromium potassium sulfate.

-

Gallocyanin Staining Solution: Add 0.15 g of Gallocyanin to 100 mL of the 5% chrome alum solution. Heat to a boil and then simmer for 5 minutes. Allow to cool, filter, and restore the volume to 100 mL with distilled water. The pH should be around 1.64.

-

Ethanol solutions (100%, 95%, 70%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain in the Gallocyanin-chrome alum solution for 24-48 hours at room temperature.[9]

-

Rinse well in distilled water.

-

Dehydrate through graded alcohols.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

-

Nucleic acids (DNA and RNA): Dark blue to violet[9]

-

Background: Unstained

Visualizations of Structures and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Generalized structure of the oxazine dye core with substituent groups.

Caption: A typical workflow for staining paraffin-embedded tissue sections.

Caption: The role of a metal mordant in linking a dye to a tissue component.

Caption: The chemical structure of Nile Blue A.

Caption: The chemical structure of Cresyl Violet.

Caption: The chemical structure of Celestine Blue B.

Caption: The chemical structure of Gallocyanin.

References

- 1. stainsfile.com [stainsfile.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. C17H18ClN3O4 | 1562-90-9 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. GALLOCYANIN-CHROME ALUM: A ROUTINE STAIN FOR NISSL SUBSTANCE IN PARAFFIN SECTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 天青石蓝 Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of Basic Blue 3 as a Cationic Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Blue 3, a cationic dye of the oxazine (B8389632) class, serves as a valuable tool in various scientific disciplines due to its ability to selectively stain acidic components of biological tissues. This technical guide elucidates the core mechanism of action of this compound, focusing on its physicochemical properties, its interaction with biological substrates, and its potential applications and toxicological profile relevant to research and drug development. The primary mechanism of action is rooted in the electrostatic attraction between the positively charged dye molecule and negatively charged biomolecules within the cell, such as nucleic acids and glycosaminoglycans. Furthermore, its potential to induce phototoxicity through the generation of reactive oxygen species (ROS) opens avenues for its application in photodynamic therapy research. This document provides a comprehensive overview of its properties, detailed experimental protocols, and a summary of quantitative data to facilitate its effective use in a laboratory setting.

Physicochemical Properties of this compound

This compound, also known as C.I. 51004, is an organic compound characterized by its oxazine core structure.[1] Its cationic nature in aqueous solutions is fundamental to its function as a stain.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆ClN₃O | [3] |

| Molecular Weight | 359.89 g/mol | [3] |

| CAS Number | 33203-82-6 | [4] |

| Appearance | Bronze powder | [3] |

| Solubility in Water (20°C) | 40 g/L | [3] |

| Melting Point | 205 °C (decomposes) | |

| Maximum Absorbance (λmax) | 654 nm | |

| Molar Extinction Coefficient (ε) at λmax | ≥45000 at 651-657 nm in water at 0.01 g/L |

Core Mechanism of Action: A Cationic Dye

The primary mechanism of action of this compound as a biological stain lies in its cationic nature. In an aqueous environment, the dye molecule carries a net positive charge, which facilitates strong electrostatic interactions with negatively charged components within cells and tissues.

Electrostatic Interactions with Anionic Biomolecules

The cell is rich in anionic macromolecules that serve as binding sites for cationic dyes like this compound. These include:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of nucleic acids is negatively charged, providing a high-density of binding sites for this compound. This interaction is a cornerstone of its use as a nuclear and RNA stain.

-

Acidic Mucins and Glycosaminoglycans (GAGs): These molecules, abundant in the extracellular matrix and on cell surfaces, contain carboxyl and sulfate (B86663) groups that are negatively charged at physiological pH. This compound can effectively stain these structures.

-

Proteins: While the overall charge of a protein depends on its amino acid composition and the surrounding pH, acidic amino acid residues (aspartic acid and glutamic acid) contribute to localized negative charges, offering potential binding sites for the dye.

The following diagram illustrates the fundamental principle of electrostatic interaction.

Non-Ionic Interactions

While electrostatic forces are dominant, other non-covalent interactions contribute to the binding and stabilization of the dye-substrate complex:

-

Van der Waals Forces: These short-range attractive forces occur between the aromatic rings of the dye and the molecular surfaces of the biomolecules.

-

Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazine ring of this compound can participate in hydrogen bonding with suitable donor and acceptor groups on the substrate.

-

Hydrophobic Interactions: The nonpolar regions of the dye molecule can interact with hydrophobic pockets in proteins or other macromolecules, contributing to the overall binding affinity.

Experimental Protocols

The following are representative protocols for the application of this compound in a research setting. It is recommended to optimize concentrations and incubation times for specific cell types and applications.

General Histological Staining of Tissues

This protocol provides a general guideline for staining paraffin-embedded tissue sections.

Materials:

-

This compound solution (0.1% w/v in distilled water)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes to remove paraffin (B1166041) wax.

-

Rehydrate through a graded series of ethanol: 2 x 2 minutes in 100% ethanol, 2 minutes in 95% ethanol, and 2 minutes in 70% ethanol.

-

Rinse in distilled water for 2 minutes.

-

-

Staining:

-

Immerse slides in 0.1% this compound solution for 3-5 minutes.

-

-

Rinsing and Differentiation:

-

Rinse briefly in distilled water.

-

(Optional) Differentiate in 0.5% acetic acid for a few seconds to remove excess stain and improve contrast.

-

Wash in running tap water for 2 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol: 2 minutes in 70% ethanol, 2 minutes in 95% ethanol, and 2 x 2 minutes in 100% ethanol.

-

Clear in xylene for 2 x 5 minutes.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Blue

-

Acidic mucins: Blue

The following workflow diagram illustrates the key steps in the histological staining process.

Cell Viability Assay (Dye Exclusion Method)

This protocol is analogous to the Trypan Blue exclusion assay and is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up.[5][6]

Materials:

-

This compound solution (0.4% w/v in phosphate-buffered saline - PBS)

-

Cell suspension

-

Hemocytometer

-

Microscope

Procedure:

-

Prepare a single-cell suspension of the cells to be counted.

-

In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of the 0.4% this compound solution.

-

Incubate at room temperature for 1-2 minutes.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

Calculate cell viability using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Potential Signaling Pathway Involvement: Phototoxicity and ROS Generation

While specific signaling pathways directly modulated by this compound in the absence of light are not well-documented, its structural similarity to other oxazine dyes like Methylene Blue suggests a potential for photodynamic activity.[1] Upon absorption of light of a specific wavelength, this compound may transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[7][8]

This ROS generation can induce cellular damage and trigger various signaling pathways, ultimately leading to cell death through apoptosis or necrosis.[1][7] This phototoxic mechanism is the basis for photodynamic therapy (PDT), a promising anti-cancer treatment modality.

The following diagram illustrates a potential ROS-mediated signaling pathway that could be initiated by photoactivated this compound.

Toxicological Profile

Cationic dyes, including this compound, can exhibit toxicity, particularly at higher concentrations.[9] The positive charge can lead to interactions with negatively charged cellular membranes, potentially disrupting their integrity. Some studies on related cationic dyes suggest that mitochondrial dysfunction can be a key mechanism of toxicity, leading to a decrease in cellular energy production and the induction of apoptosis.[10] It is crucial for researchers to handle this compound with appropriate safety precautions and to determine its cytotoxic concentration for any new cell line or experimental system.

Conclusion

This compound is a versatile cationic dye with a well-understood primary mechanism of action based on electrostatic interactions. Its utility in histological staining is well-established. Emerging research into its photodynamic properties suggests potential applications in areas such as photodynamic therapy research. This guide provides the foundational knowledge and practical protocols for the effective and safe use of this compound in a scientific research context. Further investigation into its specific interactions with biomolecules and its downstream cellular effects will continue to expand its utility for researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence - Wikipedia [en.wikipedia.org]

- 10. MitoBlue: A Nontoxic and Photostable Blue-Emitting Dye That Selectively Labels Functional Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Basic Blue 3 for Staining Acidic Tissue Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Basic Blue 3 (C.I. 51004), a cationic oxazine (B8389632) dye, and its application in the histological staining of acidic tissue components. While primarily utilized in the textile industry, its properties as a basic dye make it a potential tool for biological staining. This document outlines the theoretical basis for its use, its physicochemical properties, safety guidelines, and a representative experimental protocol for its application in a laboratory setting.

Introduction to this compound

This compound is a synthetic organic dye belonging to the oxazine class.[1][2] In an aqueous solution, it carries a positive charge, classifying it as a cationic or basic dye.[3][4] This fundamental property governs its utility in histology, allowing it to form electrostatic bonds with negatively charged (anionic) components within cells and tissues.[5][6] Its primary application has been in the dyeing of acrylic fibers, but it is also used for materials like leather.[4][7] Its use in histology is less documented, but its chemical nature suggests its suitability for staining basophilic structures.[3]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective application and for troubleshooting staining procedures.

| Property | Value | Source(s) |

| Chemical Name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | [8] |

| Synonyms | C.I. 51004, Cationic Blue 3, Disperse Cationic Turquoise Blue SD-GB | [4][8][9] |

| CAS Number | 33203-82-6, 4444-00-3 | [4][10] |

| Molecular Formula | C₂₀H₂₆ClN₃O | [10] |

| Molecular Weight | 359.89 g/mol | [11] |

| Appearance | Bronze or blue powder/crystals | [3][7] |

| Melting Point | 205 °C (decomposes) | [3] |

| Solubility | Soluble in water (40 g/L at 20°C), soluble in ethanol (B145695) | [11][12] |

| Maximum Absorbance (λmax) | 654 nm | [3][10] |

Extinction Coefficients in Water (at 0.01 g/L): [3]

-

≥12,000 at 257-263 nm

-

≥4,500 at 289-295 nm

-

≥45,000 at 651-657 nm

Mechanism of Staining

The staining action of this compound is predicated on the principles of electrostatic interaction. As a cationic dye, it is attracted to and binds with anionic macromolecules within tissues.[6]

Key Basophilic (Acidic) Tissue Components:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) groups in the sugar-phosphate backbone of DNA and RNA impart a strong negative charge, making the cell nucleus and ribosomes highly basophilic.[5]

-

Glycosaminoglycans (GAGs): These complex polysaccharides, found in the extracellular matrix of connective tissues like cartilage, contain sulfate (B86663) and carboxyl groups that are negatively charged.[1][5]

-

Certain Proteins: Some proteins, particularly at a pH above their isoelectric point, will carry a net negative charge and can bind with basic dyes.

The diagram below illustrates the fundamental principle of this staining mechanism.

Experimental Protocol for Histological Staining

Required Reagents and Materials

-

This compound dye powder

-

Distilled or deionized water

-

Glacial acetic acid

-

Ethanol (absolute and graded concentrations: 95%, 70%)

-

Xylene or xylene substitute

-

Paraffin-embedded tissue sections on slides

-

Staining jars

-

Mounting medium

-

Coverslips

Staining Solution Preparation

-

Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Mix thoroughly. Some gentle heating may be required to fully dissolve the dye. Filter the solution before use.

-

Working Solution (e.g., 0.1% w/v): Dilute the stock solution 1:10 with distilled water. To enhance nuclear staining, 1 mL of glacial acetic acid can be added per 100 mL of the working solution.

Staining Procedure

The following workflow outlines the key steps for staining deparaffinized tissue sections.

Step-by-Step Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer through 2 changes of absolute ethanol for 3 minutes each.

-

Transfer through 2 changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Staining:

-

Immerse slides in the this compound working solution for 3-10 minutes. Staining time will require optimization.

-

-

Rinse:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-